molecular formula C8H11ClN2O B14834391 4-(3-Aminopropyl)-2-chloropyridin-3-OL

4-(3-Aminopropyl)-2-chloropyridin-3-OL

Cat. No.: B14834391
M. Wt: 186.64 g/mol
InChI Key: OULWTVKCHLNBEQ-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)-2-chloropyridin-3-OL is a pyridine derivative featuring a hydroxyl (-OH) group at position 3, a chlorine atom at position 2, and a 3-aminopropyl (-CH2CH2CH2NH2) side chain at position 4. For example, it serves as a key substituent in KR-39038, a novel GRK5 inhibitor developed for cardiac hypertrophy and heart failure treatment . The aminopropyl group may enhance solubility and bioavailability, while the chlorine atom likely influences steric and electronic properties critical for target binding.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

4-(3-aminopropyl)-2-chloropyridin-3-ol

InChI

InChI=1S/C8H11ClN2O/c9-8-7(12)6(2-1-4-10)3-5-11-8/h3,5,12H,1-2,4,10H2

InChI Key

OULWTVKCHLNBEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CCCN)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopropyl)-2-chloropyridin-3-OL typically involves the reaction of 2-chloropyridine with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Aminopropyl)-2-chloropyridin-3-OL may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopropyl)-2-chloropyridin-3-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated products or alkanes.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-(3-Aminopropyl)-2-chloropyridin-3-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Aminopropyl)-2-chloropyridin-3-OL involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The chlorine and hydroxyl groups also contribute to the compound’s reactivity and binding affinity. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 4-(3-Aminopropyl)-2-chloropyridin-3-OL and related pyridine derivatives.

Table 1: Comparative Analysis of Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties References
4-(3-Aminopropyl)-2-chloropyridin-3-OL C8H11ClN2O* 186.6* 2-Cl, 3-OH, 4-(3-aminopropyl) Intermediate in GRK5 inhibitors
2-Aminopyridin-3-ol C5H6N2O 126.12 2-NH2, 3-OH General chemical use; safety data available
4-Chloro-2-iodopyridin-3-ol C5H3ClINO 255.44 2-I, 3-OH, 4-Cl Not specified; iodine enhances steric effects
3-(3-Hydroxypropyl)pyridin-4-ol C8H11NO2 153.18 3-(3-hydroxypropyl), 4-OH Hydroxypropyl improves hydrophilicity
4-Chloro-3-methylpyridin-2-OL C6H6ClNO 143.57 2-OH, 3-CH3, 4-Cl Methyl group increases lipophilicity
4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one C6H11N3O 141.17 Pyrazolone core with 3-aminopropyl Agrochemical/pesticide applications

*Inferred from structural analysis due to lack of direct data.

Key Comparisons:

Substituent Effects on Reactivity and Bioactivity
  • Chlorine vs. Iodine: 4-Chloro-2-iodopyridin-3-ol (C5H3ClINO) replaces the aminopropyl group with iodine, increasing steric bulk and polarizability. This may alter binding kinetics in biological systems compared to the smaller chlorine atom in the target compound.
  • Aminopropyl vs. In contrast, 3-(3-Hydroxypropyl)pyridin-4-ol has a neutral hydroxyl-terminated side chain, favoring different solubility and interaction profiles.
  • Methyl vs. Aminopropyl: 4-Chloro-3-methylpyridin-2-OL features a non-polar methyl group, increasing lipophilicity but reducing hydrogen-bonding capacity compared to the aminopropyl side chain.

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